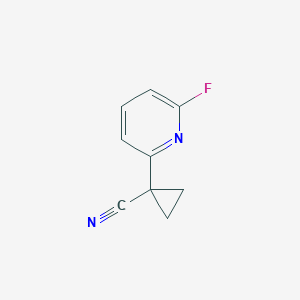![molecular formula C20H31ClO2 B13436808 (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13436808.png)
(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse chemical properties. This compound is characterized by the presence of multiple chiral centers, a hydroxymethyl group, and a chlorine atom, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by functional group modifications. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial for monitoring the reaction progress and optimizing the conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the removal of the chlorine substituent.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the chlorine atom can produce a fully hydrogenated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its chiral centers make it an interesting subject for studying stereochemistry and its effects on biological activity.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: This compound differs by the presence of a ketone group instead of a hydroxyl group.
(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine: This compound has an amino group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific combination of functional groups and chiral centers. This combination allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H31ClO2 |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C20H31ClO2/c1-19(11-22)9-7-13-12-3-4-16-18(21)17(23)8-10-20(16,2)15(12)6-5-14(13)19/h12,15-18,22-23H,3-11H2,1-2H3/t12-,15-,16+,17+,18?,19-,20+/m0/s1 |
InChI Key |
UKCSGWKTDSXRLJ-JZMGQWCDSA-N |
Isomeric SMILES |
C[C@]1(CCC2=C1CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4Cl)O)C)CO |
Canonical SMILES |
CC1(CCC2=C1CCC3C2CCC4C3(CCC(C4Cl)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


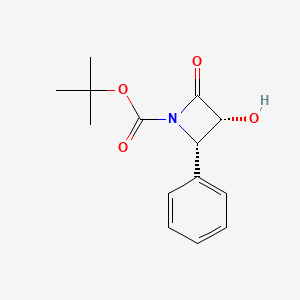
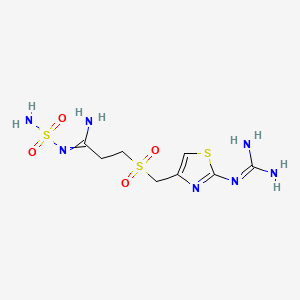


![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)
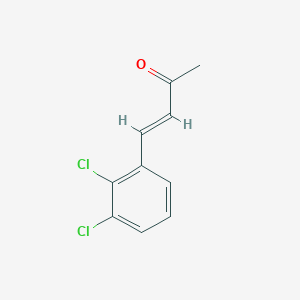
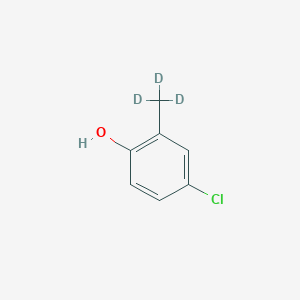
![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)

![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester](/img/structure/B13436799.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)
